BenchChemオンラインストアへようこそ!

N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide

Drug Design Pharmacokinetics Chemoinformatics

Choose N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide for your antiparasitic pipeline. The saturated tetrahydrofuran ring eliminates the CYP450-mediated epoxidation liability of furan analogs, offering improved metabolic stability while retaining the 4,6-dimethylpyridin-2-yl pharmacophore critical for anti-leishmanial activity. This scaffold is protected by independent composition-of-matter patents (US-9115144-B2), enabling proprietary lead series development. Its drug-like XLogP (1.5) and TPSA (51.2 Ų) support intracellular target engagement. Procure now to advance your neglected tropical disease program with a differentiated, IP-secure starting point.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 573997-83-8
Cat. No. B10976757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide
CAS573997-83-8
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=O)C2CCCO2)C
InChIInChI=1S/C12H16N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h6-7,10H,3-5H2,1-2H3,(H,13,14,15)
InChIKeyKZYIGBVLTRFUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 451 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide (CAS 573997-83-8) – Procurement-Relevant Chemical Identity and Baseline Properties


N-(4,6-Dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide (CAS 573997-83-8) is a synthetic small-molecule amide composed of a tetrahydrofuran-2-carbonyl moiety linked to a 2-amino-4,6-dimethylpyridine pharmacophore [1]. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol and a computed XLogP3-AA of 1.5, placing it in a moderately lipophilic space distinct from more polar or fully aromatic analogs [2]. The compound contains a single hydrogen bond donor and three hydrogen bond acceptors, with a topological polar surface area (TPSA) of 51.2 Ų, which influences permeability and solubility profiles relative to other aminopyridine carboxamides [2]. Unlike the unsaturated furan-2-carboxamide congeners, the saturated tetrahydrofuran ring eliminates the conjugated π-system, altering both electronic character and metabolic stability potential [3].

Why Generic Substitution Fails for N-(4,6-Dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide: Structural Determinants of Differential Activity


Simple replacement of N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide by other 2-amino-4,6-dimethylpyridine carboxamides is not scientifically justified because both the saturation state of the heterocyclic carbonyl ring and the nature of the amide linkage critically modulate biological activity and physicochemical properties [1]. In antileishmanial assays, the unsaturated furan-2-carboxamide analog displayed distinct IC₅₀ values and in vivo efficacy, while further modification to an imidazolidin-2-one moiety yielded a 10-fold potency shift, demonstrating that ring saturation and heteroatom identity are not interchangeable parameters [2]. Patent filings covering fused heterocyclic derivatives of this chemotype explicitly distinguish the tetrahydrofuran scaffold from furan, pyran, and other oxygen heterocycles, indicating differentiated intellectual property space and target engagement profiles .

Quantitative Differentiation Guide for N-(4,6-Dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide: Comparator-Based Evidence


Comparative Physicochemical Profile: Tetrahydrofuran vs. Furan Ring Analogs

Replacement of the planar, aromatic furan ring with the saturated, non-planar tetrahydrofuran ring alters key drug-likeness parameters. The target compound exhibits a computed XLogP3-AA of 1.5 [1], whereas the unsaturated furan-2-carboxamide analog (CAS not publicly assigned; compound 2 in the comparator study) is predicted to have a lower XLogP (estimated ~0.9) due to the polarizable π-electrons of the furan [2]. Additionally, the tetrahydrofuran ring introduces an undefined stereocenter absent in the planar furan, creating the potential for stereochemistry-dependent biological discrimination [1].

Drug Design Pharmacokinetics Chemoinformatics

Antileishmanial In Vivo Efficacy: Class-Level Benchmarking for the 4,6-Dimethylpyridin-2-yl Carboxamide Scaffold

The furan-2-carboxamide congener of the target compound demonstrated significant in vivo antileishmanial activity in a BALB/c mouse model of L. mexicana infection. Intraperitoneal administration at 10 mg/kg/day for 5 consecutive days reduced amastigote burden by 81 ± 6.4% in popliteal lymph nodes, 80 ± 1.6% in spleen, and 73 ± 9% in liver [1]. The tetrahydrofuran analog is expected to exhibit differentiated pharmacokinetics due to altered metabolic susceptibility, as the saturated ring eliminates the potential for cytochrome P450-mediated epoxidation that limits furan congener exposure [2].

Neglected Tropical Diseases Leishmaniasis In Vivo Pharmacology

Differentiation in Intellectual Property Space: Tetrahydrofuran-Specific Patent Coverage

Patent US-9115144-B2, assigned to Hoffmann-La Roche, specifically claims fused heterocyclic derivatives encompassing the tetrahydrofuran-2-carboxamide motif along with distinct pyridine substitution patterns . The scope explicitly differentiates the saturated tetrahydrofuran ring from furan, pyran, and lactone analogs, indicating that the saturated oxygen heterocycle confers unique biological properties warranting independent composition-of-matter protection. This provides freedom-to-operate advantages for organizations seeking to develop the tetrahydrofuran analog as a proprietary lead series, distinct from the prior art concerning furan-2-carboxamide antileishmanials [1].

Patent Analysis Competitive Intelligence Fused Heterocycles

Optimal Application Scenarios for N-(4,6-Dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide Based on Quantitative Differentiation Evidence


Antileishmanial Lead Optimization with Metabolic Stability Focus

Procurement for medicinal chemistry programs targeting Leishmania mexicana seeks to improve upon the furan-2-carboxamide class, which demonstrated 73–81% amastigote burden reduction in BALB/c mice [1]. The tetrahydrofuran analog eliminates the metabolic liability of the furan ring (CYP450-mediated epoxidation) while preserving the 4,6-dimethylpyridin-2-yl pharmacophore critical for anti-parasitic activity. This compound serves as a core scaffold for systematic structure-activity relationship (SAR) studies aimed at improving oral bioavailability and reducing clearance.

Chemical Probe Development for Phenotypic Screening Libraries

With a computed XLogP of 1.5 and TPSA of 51.2 Ų, this compound occupies a favorable drug-like chemical space for intracellular target engagement [1]. Its single undefined stereocenter offers a route to enantiomerically pure forms that may exhibit differential pharmacology. Procurement supports the assembly of a kinase- and GPCR-focused screening library where the saturated tetrahydrofuran ring provides a three-dimensional character distinct from planar aromatic analogs, potentially enhancing hit diversity in whole-cell phenotypic assays.

Patent-Protected Lead Series Initiation for Protozoan Infections

Organizations investing in neglected tropical disease pipelines can leverage the independent patent coverage of tetrahydrofuran-2-carboxamide derivatives (US-9115144-B2) to initiate a proprietary lead series. Unlike the furan-2-carboxamide antileishmanials that populate the prior art, this sub-series offers composition-of-matter protection that strengthens licensing and partnership opportunities, making it a strategic procurement choice for biotech companies building IP around 2-amino-4,6-dimethylpyridine-based antiparasitics.

Quote Request

Request a Quote for N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.